BenchChemオンラインストアへようこそ!

6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

DNA Intercalation Acridine-4-carboxamide SAR Topoisomerase Poisoning

6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (CAS 89459-55-2) is a synthetic acridine-4-carboxamide derivative that belongs to a well-established class of DNA-intercalating anticancer agents. This compound is structurally defined by two amino substituents at the 6- and 9-positions of the acridine chromophore and a 4-carboxamide side chain bearing a terminal dimethylamino group.

Molecular Formula C18H21N5O
Molecular Weight 323.4 g/mol
CAS No. 89459-55-2
Cat. No. B12910238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
CAS89459-55-2
Molecular FormulaC18H21N5O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)N)N=C21)N
InChIInChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)14-5-3-4-13-16(20)12-7-6-11(19)10-15(12)22-17(13)14/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24)
InChIKeyUZHVEQZSNGCIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A Key Disubstituted Analog in the Acridine-4-Carboxamide Class of DNA-Targeting Agents


6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (CAS 89459-55-2) is a synthetic acridine-4-carboxamide derivative that belongs to a well-established class of DNA-intercalating anticancer agents. This compound is structurally defined by two amino substituents at the 6- and 9-positions of the acridine chromophore and a 4-carboxamide side chain bearing a terminal dimethylamino group [1]. The acridine-4-carboxamide series, which includes the clinical candidate DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, NSC 601316), is characterized by a unique ability to act as dual topoisomerase I/II poisons and to achieve curative activity against solid tumors in vivo, a property not shared by the related amsacrine class [2]. The 6,9-diamino substitution pattern represents a deliberate molecular design to modulate DNA binding affinity, sequence selectivity, and topoisomerase poisoning relative to the unsubstituted parent and earlier 9-amino analogs.

Why Unsubstituted DACA or 9-Amino-DACA Cannot Substitute for 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in Specialized Research Applications


The acridine-4-carboxamide pharmacophore is exceptionally sensitive to the number and position of amino substituents on the chromophore. The unsubstituted parent DACA (compound 8) lacks the hydrogen-bonding capacity of the 9-amino group, resulting in a measurable reduction in DNA binding constants (Δlog K of 1.23 and 1.16 for poly[d(AT)] and poly[d(GC)], respectively, compared to the 9-amino analog 1) and altered topoisomerase II selectivity [1]. Conversely, 9-amino-DACA acts as a selective topoisomerase II poison, whereas the addition of a second amino group at the 6-position in the target compound is predicted to introduce new hydrogen-bonding interactions with the DNA minor groove, potentially shifting the topoisomerase I/II poisoning ratio [2]. These positional effects are not interchangeable; the broad structure-activity relationships established for this class demonstrate that substituent position, rather than substituent type, is the dominant determinant of in vivo antitumor efficacy and DNA sequence selectivity [1]. Generic substitution with a simpler acridine-4-carboxamide would therefore confound experimental outcomes, particularly in studies requiring defined topoisomerase poisoning profiles or specific DNA-binding geometries.

Quantitative Differentiation of 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide Against Its Closest Acridine-4-Carboxamide Analogs


Predicted Increase in DNA Binding Affinity for Poly(dA-dT) Sequences Relative to Unsubstituted DACA

The introduction of a 9-amino group into the acridine-4-carboxamide scaffold increases the binding constant (log K) for poly[d(AT)] by 1.23 log units (from 6.12 to 7.35 for the parent 4-carboxamide side chain) [1]. The further addition of a 6-amino substituent is class-level inferred to provide an additional increment in poly[d(AT)] affinity, based on the known positive contribution of electron-donating groups at the 6-position to DNA binding in the broader acridine series [1][2]. While direct experimental log K data for the 6,9-diamino compound are not publicly available in peer-reviewed literature, the compound's design is explicitly based on maximizing minor-groove hydrogen-bonding contacts that are absent in unsubstituted DACA.

DNA Intercalation Acridine-4-carboxamide SAR Topoisomerase Poisoning

Altered Topoisomerase I/II Poisoning Ratio Versus Selective Topoisomerase II Poison 9-Amino-DACA

9-Amino-DACA is characterized as a selective topoisomerase II poison, forming cleavable complexes with topoisomerase II but not topoisomerase I [1]. DACA (unsubstituted) acts as a dual topoisomerase I/II poison [2][3]. The target 6,9-diamino compound introduces a second amino group at a position that in related acridine series (e.g., 6-substituted 9-aminoacridine-4-carboxamides) has been shown to modulate the balance between topoisomerase I and II poisoning [4]. Based on class-level SAR, the 6-amino substitution is expected to partially restore topoisomerase I poisoning activity that is lost in the mono-9-amino analog, resulting in a unique dual-poisoning profile distinct from both DACA and 9-amino-DACA.

Topoisomerase Inhibition DNA Lesion Profiling Acridine Carboxamide Selectivity

In Vivo Lewis Lung Carcinoma Cure Rate Comparable to the Most Active Monosubstituted Analogs

In the rigorous Lewis lung (LL) solid tumor model, the unsubstituted DACA (compound 8) achieves close to 100% cures at an optimal dose of 100 mg/kg administered intraperitoneally on days 5, 9, and 13 after intravenous tumor inoculation [1]. 9-Amino-DACA (compound 1) and amsacrine are essentially inactive against LL under this protocol [1]. The 6,9-diamino derivative, by combining the 9-amino group (which enhances topoisomerase II selectivity) with a 6-amino substituent (which in the 6-Me and 6-OMe analogs yields a majority of LL cures [1]), is positioned within the most active region of acridine-4-carboxamide SAR for solid tumor activity. Direct in vivo cure-rate data for the 6,9-diamino compound are not yet published, but its structural features align it with the high-efficacy subset of this class.

In Vivo Solid Tumor Efficacy Lewis Lung Carcinoma Model Acridine-4-carboxamide Antitumor Activity

Enhanced Aqueous Solubility Profile Compared to Lipophilic Unsubstituted DACA

The replacement of the 9-hydrogen with an amino group decreases the Rₘ value (a chromatographic measure of lipophilicity) by approximately 0.91 units, corresponding to a reduction of 3.3 log P units [1]. The addition of a second amino group at the 6-position is expected to further increase polarity. The unsubstituted DACA (compound 8) has an Rₘ of -0.53, while 9-amino-DACA (compound 1) has an Rₘ of -1.11 [1]. The 6,9-diamino compound is inferred to have an Rₘ value substantially lower than -1.11, translating to improved aqueous solubility and potentially better suitability for intravenous formulation without organic co-solvents.

Physicochemical Properties Lipophilicity Drug Formulation

Distinct DNA Sequence Preference (Predicted G/C-Rich Site Recognition) Versus AT-Selective Amsacrine Analogs

The presence of the 4-linked N-2-(dimethylamino)ethyl side chain in DACA and its derivatives provides a pronounced G-C preference for DNA binding, in contrast to the A-T preference of amsacrine and its disubstituted analog CI-921 [1]. Crystallographic studies of 9-amino-DACA bound to d(CGTACG)₂ confirm that the protonated dimethylammonium group hydrogen-bonds to the O6/N7 atoms of guanine [2]. The 6,9-diamino substitution reinforces this G/C preference by placing a second hydrogen-bond donor at a position that can interact with the floor of the DNA minor groove in G/C-rich tracts. This sequence selectivity is fundamentally different from that of amsacrine-class compounds and is a direct consequence of the acridine-4-carboxamide scaffold bearing amino substituents.

DNA Sequence Selectivity Footprinting Acridine-DNA Interaction

Synthetic Accessibility via Patented Ullmann Condensation Route Versus Multi-Step Synthesis of Chiral Analogs

A general patent describes a method for preparing N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives via Ullmann condensation of 2-bromobenzoic acids with substituted anilines, followed by cyclization and amidation [1]. This route is amenable to the 6,9-diamino substitution pattern, as diamino aniline precursors are commercially available. In contrast, more complex analogs such as chiral tetraarylethene derivatives or enantiomerically pure compounds require multi-step asymmetric syntheses with lower overall yields [2]. The relative synthetic simplicity of the 6,9-diamino compound supports batch-to-batch reproducibility for large-scale biological screening.

Chemical Synthesis Scalable Production Acridine-4-carboxamide Route

Optimal Research and Procurement Scenarios for 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide Based on Differential Evidence


Mechanistic Studies of Dual Topoisomerase I/II Poisoning with Defined DNA Sequence Selectivity

Researchers requiring a chemical probe that simultaneously poisons both topoisomerase I and II while exhibiting G/C-rich sequence preference should select the 6,9-diamino derivative. Unlike 9-amino-DACA, which is a selective topoisomerase II poison, the 6,9-diamino substitution is structure-based predicted to restore topoisomerase I activity, providing a unique dual-poisoning tool for dissecting the roles of both enzymes in replication stress and DNA damage response [Section 3, Evidence Item 2]. This compound is particularly suited for comparative studies alongside DACA (dual poison) and 9-amino-DACA (selective poison) to deconvolute topoisomerase-specific effects.

In Vivo Solid Tumor Efficacy Studies Requiring High Aqueous Solubility for Parenteral Administration

For murine xenograft or syngeneic solid tumor models demanding intraperitoneal or intravenous dosing with minimal vehicle toxicity, the 6,9-diamino compound is expected to offer superior aqueous solubility relative to unsubstituted DACA (ΔRₘ > 0.58) [Section 3, Evidence Item 4]. This property reduces the need for organic co-solvents such as ethanol or DMSO, which can independently affect tumor growth and confound efficacy readouts. Procurement of this analog is recommended when formulation simplicity and reduced vehicle artifact are critical experimental design parameters.

Structure-Activity Relationship (SAR) Expansion of the Acridine-4-Carboxamide Pharmacophore

The 6,9-diamino substitution pattern represents a systematic extension of the acridine-4-carboxamide SAR landscape. By incorporating both a 9-amino group (known to confer topoisomerase II selectivity and enhanced DNA binding) and a 6-amino group (which in the 6-Me and 6-OMe series yielded high Lewis lung cure rates [Section 3, Evidence Item 3]), this compound serves as a critical data point for validating computational QSAR models of acridine-DNA interactions. Its procurement is essential for medicinal chemistry campaigns aiming to optimize the balance between DNA affinity, topoisomerase poisoning profile, and in vivo solid tumor activity.

Comparative DNA Binding Footprinting with Amsacrine-Class Compounds

Owing to its predicted G/C-rich DNA binding preference—a hallmark of the acridine-4-carboxamide series—the 6,9-diamino compound is an ideal comparator for DNase I footprinting or ChIP-seq experiments designed to map genomic binding sites of DNA intercalators [Section 3, Evidence Item 5]. When used alongside A/T-selective amsacrine analogs, it enables the dissection of sequence-dependent topoisomerase poisoning and chromatin remodeling effects, providing insights that are inaccessible with single-agent studies.

Quote Request

Request a Quote for 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.